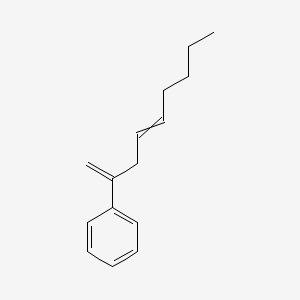

(Nona-1,4-dien-2-yl)benzene

Description

Properties

CAS No. |

796035-00-2 |

|---|---|

Molecular Formula |

C15H20 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

nona-1,4-dien-2-ylbenzene |

InChI |

InChI=1S/C15H20/c1-3-4-5-6-8-11-14(2)15-12-9-7-10-13-15/h6-10,12-13H,2-5,11H2,1H3 |

InChI Key |

RWPLWEVBCCILPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCC(=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Nona 1,4 Dien 2 Yl Benzene and Analogous Systems

Strategies for Constructing the Nona-1,4-diene (B14601574) Carbon Backbone

The construction of the specific nine-carbon chain with a phenyl group at the second position and double bonds at the first and fourth positions requires regioselective and stereoselective synthetic methods. Key strategies focus on the efficient assembly of the arylated dienyl moiety.

Transition metal catalysis provides powerful tools for the synthesis of complex organic molecules like arylated dienes. Palladium and copper complexes are particularly prominent, facilitating a range of cross-coupling reactions that unite aryl and dienyl fragments.

Palladium-catalyzed reactions are highly effective for forming C-C bonds. acs.org The synthesis of 1,4-dienes can be achieved through various palladium-catalyzed cross-coupling reactions, such as the allylation of alkenylalanes. researchgate.net A notable approach is the hydroarylation of 1,3-dienes with boronic esters, which utilizes a palladium-hydride intermediate generated via the aerobic oxidation of an alcohol. nih.gov This method demonstrates high regioselectivity for 1,2-addition. nih.gov Furthermore, palladium catalysis can be employed in the migrative Suzuki–Miyaura cross-coupling of 1,3-dienes with aryl halides to produce branched allylarenes. acs.orgacs.org In-situ generated palladium(0) nanoparticles have also been shown to catalyze the cross-coupling of allyl acetates with vinyl siloxanes to yield 1,4-dienes. organic-chemistry.org

Copper catalysis is particularly useful in the synthesis of arylated allenes, which can be precursors or structural analogs to arylated dienes. Copper-catalyzed methods have been developed for the asymmetric synthesis of chiral allenes through the alkylation and arylation of propargylic phosphates using organoboron nucleophiles. acs.org These reactions exhibit excellent chirality transfer and regioselectivity. acs.org Another key copper-catalyzed reaction is the γ-selective and stereospecific coupling between propargylic phosphates and arylboronates, which affords aryl-conjugated allenes with high functional group compatibility. acs.org

Table 1: Comparison of Palladium and Copper Catalytic Systems

| Catalyst System | Reaction Type | Key Substrates | Typical Product | Reference |

|---|---|---|---|---|

| Palladium(0) Nanoparticles | Cross-Coupling | Allyl acetates, Vinyl siloxanes | 1,4-Dienes | organic-chemistry.org |

| Palladium/Phosphoramidite Ligand | Allylic C-H Alkylation | 1,4-Dienes, Pyrazol-5-ones | 1,3-Diene-containing products | researchgate.net |

| [Pd(SiPr)Cl2]2 | Hydroarylation | 1,3-Dienes, Boronic esters | Allylarenes | nih.gov |

| Copper(I) Chloride (CuCl) | γ-Selective Coupling | Propargylic phosphates, Arylboronates | Aryl-conjugated allenes | acs.org |

| Copper(I) Complex | Asymmetric Alkylation/Arylation | Propargylic phosphates, Organoboron nucleophiles | Chiral trisubstituted allenes | acs.org |

Propargylic carbonates are versatile substrates in transition metal catalysis for synthesizing dienyl systems. Palladium-catalyzed reactions of propargylic carbonates can proceed via different pathways depending on the ligands and conditions, yielding either internal alkynes or terminal 1,3-dienes. acs.org This chemodivergent approach allows for selective synthesis from a common precursor. acs.org For instance, palladium-catalyzed reactions of propargylic carbonates with Meldrum's acid derivatives can produce useful intermediates for further transformations. unicatt.it Furthermore, palladium catalysts can facilitate cascade reactions of 4-alken-2-ynyl carbonates to construct complex molecular frameworks. nih.gov

Aryl iodides are highly effective coupling partners in palladium-catalyzed reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition to the palladium center. nih.gov They are commonly used in cross-coupling reactions to introduce an aryl group. acs.org For example, palladium-catalyzed three-component reactions involving allenes, aryl iodides, and diazo compounds provide a direct route to 1,3-dienes. researchgate.net Similarly, palladium-catalyzed decarboxylative cross-coupling of 2,4-dienoic acids with aryl halides, including aryl iodides, yields (E,E)-1,4-diarylbutadienes. acs.org

Table 2: Selected Palladium-Catalyzed Reactions Using Propargylic Carbonates or Aryl Iodides

| Key Substrate 1 | Key Substrate 2 | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| Propargylic Carbonate | Hydrazone | Pd(0)/PCy3 | Internal Alkyne / 1,3-Diene | acs.org |

| 4-Alken-2-ynyl Carbonate | 3-Olefinic Oxindole | Pd2dba3/L3 | Fused/Spirocyclic Frameworks | nih.gov |

| Propargylic Carbonate | Meldrum's Acid Derivative | Pd(OAc)2/P(2-furyl)3 | Propargylic Substitution Products | unicatt.it |

| Allene | Aryl Iodide | Palladium Catalyst | 1,3-Dienes | researchgate.net |

| 2,4-Dienoic Acid | Aryl Iodide | PdCl2/PPh3 | 1,4-Diarylbutadiene | acs.org |

Olefination reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds. The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons reaction, are powerful methods for constructing the dienyl portion of the target molecule from carbonyl compounds.

The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone to produce an alkene and triphenylphosphine (B44618) oxide. study.comnih.gov This reaction is a highly versatile and widely used method for creating double bonds with predictable regiochemistry. nih.gov For the synthesis of conjugated dienes, a Wittig reagent containing a vinyl group can be reacted with an appropriate aldehyde or ketone. study.comchegg.comchegg.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides favor E-alkenes. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium (B103445) ylides. wikipedia.orgslideshare.net A significant advantage of the HWE reaction is that it almost exclusively produces E-alkenes, offering excellent stereoselectivity. wikipedia.orgorganic-chemistry.org The phosphonate carbanions are generated by treating an alkylphosphonate with a base. alfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides, allowing them to react efficiently even with hindered ketones. nrochemistry.com Another practical benefit is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture, simplifying purification. wikipedia.orgalfa-chemistry.com The HWE reaction is a reliable method for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl groups. nrochemistry.com

Synthesis via Allenyl Vinyl Ethers

The rearrangement of allenyl vinyl ethers represents a potential, albeit less commonly documented, pathway to specific dienyl systems. While direct synthesis of (Nona-1,4-dien-2-yl)benzene using this method is not extensively reported, the underlying principles of pericyclic reactions, such as the Claisen rearrangement, can be conceptually applied. In a hypothetical pathway, an appropriately substituted allenyl vinyl ether could be thermally or catalytically induced to rearrange, forming a new carbon-carbon bond and yielding a dienyl carbonyl compound. This intermediate could then be further elaborated to the target dienylbenzene.

A related and documented transformation is the interrupted Nazarov cyclization of allenyl vinyl ketones. nih.gov In this process, treatment of an allenyl vinyl ketone with a strong acid initiates an electrocyclic reaction. nih.gov The resulting carbocation is trapped, leading to functionalized cyclopentenones rather than an acyclic diene. nih.gov This highlights the reactivity of allenyl vinyl systems and suggests that careful control of reaction conditions would be necessary to favor a dienyl product over cyclic structures. Cationic polymerization of dienes with vinyl ethers has also been explored, indicating the high reactivity of these substrates under cationic conditions. rsc.org

Stereoselective Formation of Dienyl Bonds

The stereochemistry of the diene moiety is critical as it dictates the molecule's physical, chemical, and biological properties. mdpi.com Consequently, achieving high stereoselectivity in the formation of the dienyl bonds is a primary goal in synthetic design. Modern organic synthesis has produced a variety of powerful methods for the stereoselective construction of 1,3-dienes. mdpi.com

Transition-metal-catalyzed cross-coupling reactions are among the most reliable strategies. mdpi.com These methods typically involve the coupling of pre-functionalized alkenyl partners whose stereochemistry is already defined. mdpi.com A novel approach involves a dual copper(I) hydride (CuH) and palladium-catalyzed hydroalkenylation of alkynes with enol triflates. This method allows for the stereoselective synthesis of highly substituted Z,Z- or Z,E-1,3-dienes, including challenging pentasubstituted variants, in excellent yields. acs.org

Another powerful technique is the palladium-catalyzed alkoxycarbonylation of 1,3-diynes. nih.gov Through the use of a specific ferrocene-based phosphine (B1218219) ligand, this transformation proceeds at room temperature to afford 1,2,3,4-tetrasubstituted conjugated dienes with high yield and selectivity. nih.gov The utility of this method has been demonstrated in the synthesis of key intermediates for natural products. nih.gov Furthermore, dienyl zirconocene (B1252598) complexes can be prepared as single geometrical isomers from enol ethers, providing a stereochemically defined intermediate for further reactions. researchgate.net A significant challenge in some traditional methods, such as the Wittig reaction, is the frequent lack of stereocontrol, which modern catalytic approaches have successfully overcome. mdpi.com

| Catalytic System | Reaction Type | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| Dual CuH/Pd | Hydroalkenylation of alkynes | Forms highly substituted dienes from readily available enol triflates. | Excellent for Z,Z- or Z,E-1,3-dienes. | acs.org |

| Pd-catalyst with L1 Ligand | Alkoxycarbonylation of 1,3-diynes | Proceeds at room temperature with high efficiency. | High for 1,2,3,4-tetrasubstituted conjugated dienes. | nih.gov |

| Pd-catalyst | Three-component coupling | Combines aryl iodides, allenes, and diazo compounds. | Produces a single stereoisomer. | mdpi.com |

Introduction and Functionalization of the Benzene (B151609) Moiety

The introduction of the benzene ring onto the diene framework is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. These reactions form a carbon-carbon bond between an sp²-hybridized carbon of the diene and an sp²-hybridized carbon of the benzene ring. Standard methods include the Suzuki, Stille, Negishi, and Heck couplings, which offer broad functional group tolerance and predictable outcomes.

For example, in a Suzuki coupling approach, a dienyl boronic acid or ester could be coupled with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium catalyst and a base. Conversely, an arylboronic acid could be coupled with a halogenated diene. The functionalization of the benzene ring can be performed either before or after the coupling reaction. Pre-functionalization allows for the introduction of a wide array of substituents (e.g., alkyl, alkoxy, nitro groups) onto the aryl halide or arylboronic acid starting material. Post-functionalization involves electrophilic aromatic substitution or other transformations on the dienylbenzene product, although this can sometimes be complicated by the reactivity of the diene moiety.

Synthetic Routes to Isomeric Dienylbenzene Derivatives (e.g., Nona-1,2-dien-3-ylbenzene)

The synthesis of isomeric structures, such as allenylbenzenes (containing a 1,2-diene), requires distinct synthetic strategies compared to those for conjugated 1,4-dienes. A robust and general method for preparing phenylallene derivatives involves the ring-opening of dibromocyclopropanes. rsc.org

This procedure typically begins with the dibromocyclopropanation of a suitable olefin. The resulting dibromocyclopropane is then treated with an organometallic reagent, such as ethylmagnesium bromide (EtMgBr), which facilitates a ring-opening elimination sequence to form the allene. rsc.org To synthesize an isomer like nona-1,2-dien-3-ylbenzene, one could start with an appropriate alkene (e.g., oct-1-ene), convert it to the corresponding 1,1-dibromo-2-hexylcyclopropane, and then react this intermediate with a phenyl-containing organometallic reagent like phenylmagnesium bromide in a coupling reaction to install the benzene ring at the C-3 position of the newly formed nona-1,2-diene skeleton. This method provides reliable access to a variety of substituted arylallenes. rsc.org

Multicomponent Reactions and Tandem Processes for Complex Dienylbenzenes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. doi.orgnih.gov This approach offers significant advantages in terms of atom economy, time efficiency, and reduced waste generation compared to traditional multi-step syntheses. doi.org

For the construction of complex dienylbenzenes, MCRs can rapidly generate molecular complexity. A notable example is the palladium-catalyzed three-component reaction involving allenes, aryl iodides, and diazo compounds. mdpi.com This process assembles these three components to furnish 1,3-dienes in moderate to good yields as a single stereoisomer, demonstrating both efficiency and stereocontrol. mdpi.com Tandem processes, where multiple bond-forming events occur sequentially in one pot without isolation of intermediates, are also powerful. For example, a reaction sequence could be designed where a cross-coupling reaction to form the aryl-diene bond is followed by an in-situ cyclization or functionalization, leveraging the reactivity of the newly formed diene. Such strategies are central to diversity-oriented synthesis, which aims to create libraries of structurally diverse molecules. nih.gov

| Reaction Type | Components | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Aryl Iodide, Allene, Diazo Compound | Palladium complex | Stereodefined 1,3-Dienes | High stereoselectivity, good yields, builds complexity quickly. | mdpi.com |

| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Typically heat, no catalyst needed. | Substituted Amines | Can be used to generate multifunctional templates for further elaboration. | nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | None | α-Acylamino Amides | High convergence and scaffold diversity. Can be combined with other transformations. | nih.gov |

Methodological Challenges and Future Directions in Dienylbenzene Synthesis

Despite significant advances, the synthesis of dienylbenzenes still presents several challenges. A primary hurdle is achieving complete and predictable control over both regioselectivity and stereoselectivity, especially when creating highly substituted or complex diene systems. mdpi.com While many modern methods offer excellent stereocontrol, the development of catalysts that can provide any desired stereoisomer (diastereodivergent synthesis) remains an important goal.

Another challenge is improving the sustainability and efficiency of these syntheses. This includes developing reactions that proceed under milder conditions, reducing reliance on expensive or toxic transition-metal catalysts, and using greener solvents. The inherent statistical nature of some chemical processes, particularly in polymer synthesis, makes achieving absolute control over molecular structures difficult. rsc.org

Future research will likely focus on several key areas:

Novel Catalyst Development: Designing new catalysts with enhanced activity, selectivity, and broader substrate scope will continue to be a major driver of innovation.

Flow Chemistry: The use of microreactor and flow chemistry systems can offer superior control over reaction parameters (temperature, pressure, mixing), potentially leading to higher yields, selectivity, and safer processes.

Biocatalysis: Employing enzymes as catalysts for diene synthesis could provide unparalleled selectivity under environmentally benign conditions.

New Multicomponent Reactions: The design and discovery of new MCRs will enable the rapid construction of novel and complex dienylbenzene architectures that are currently difficult to access.

Overcoming these challenges will expand the synthetic toolbox, enabling the more efficient and sustainable production of this compound and its analogues for a wide range of scientific applications.

Spectroscopic Characterization Methodologies for Dienylbenzene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques

Heteronuclear Multiple Bond Correlation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique utilized to establish long-range correlations between protons and carbons that are separated by two to four bonds. youtube.comcolumbia.edulibretexts.org This method is instrumental in piecing together the carbon skeleton of a molecule by connecting different spin systems, particularly across quaternary carbons or heteroatoms. libretexts.org For a compound like (Nona-1,4-dien-2-yl)benzene, HMBC is crucial for unequivocally determining the substitution pattern on the benzene (B151609) ring and the precise connectivity of the nona-1,4-diene (B14601574) side chain.

The key correlations would be observed between the protons of the benzene ring and the carbons of the side chain, and vice versa. For instance, the aromatic protons would show correlations to the benzylic carbon and other nearby carbons in the diene chain. Similarly, the vinylic and allylic protons on the side chain would exhibit correlations to the aromatic carbons, confirming the attachment point. The absence of a correlation does not definitively rule out proximity, as the strength of the correlation depends on the magnitude of the nJCH coupling constant, which can be very small for certain dihedral angles. columbia.edu

Table 1: Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |

|---|---|---|

| Aromatic Protons | Benzylic Carbon (C2') | 2 and 3 |

| Aromatic Protons | Vinylic Carbon (C1') | 3 and 4 |

| Vinylic Proton (H1') | Aromatic Carbon (C1) | 3 |

| Vinylic Proton (H1') | Benzylic Carbon (C2') | 2 |

| Benzylic Proton (H3') | Aromatic Carbon (C1) | 3 |

| Benzylic Proton (H3') | Vinylic Carbon (C1') | 3 |

| Vinylic Proton (H4') | Benzylic Carbon (C2') | 3 |

Note: The numbering of the nona-1,4-diene chain is primed to distinguish it from the aromatic ring positions.

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |

|---|---|---|

| Aromatic Protons | Benzylic Carbon (C2') | 2 and 3 |

| Aromatic Protons | Vinylic Carbon (C1') | 3 and 4 |

| Vinylic Proton (H1') | Aromatic Carbon (C1) | 3 |

| Vinylic Proton (H1') | Benzylic Carbon (C2') | 2 |

| Benzylic Proton (H3') | Aromatic Carbon (C1) | 3 |

| Benzylic Proton (H3') | Vinylic Carbon (C1') | 3 |

| Vinylic Proton (H4') | Benzylic Carbon (C2') | 3 |

| Vinylic Proton (H5') | Benzylic Carbon (C3') | 3 |

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the diene side chain.

Key expected absorptions include C-H stretching vibrations for the aromatic ring (typically above 3000 cm⁻¹) and for the aliphatic parts of the side chain (just below 3000 cm⁻¹). The C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region, while the C=C stretching of the conjugated diene would also be found in this region, often as sharp bands. The out-of-plane C-H bending vibrations of the aromatic ring (900-675 cm⁻¹) are particularly diagnostic for the substitution pattern.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Vinylic C-H | Stretching | 3080-3010 |

| Aliphatic C-H | Stretching | 2960-2850 |

| Aromatic C=C | Stretching | ~1600, ~1580, ~1500, ~1450 |

| Alkene C=C | Stretching | ~1650 (non-conjugated), ~1625 (conjugated) |

| Aromatic C-H | Out-of-plane Bending | 900-675 (dependent on substitution) |

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Vinylic C-H | Stretching | 3080-3010 |

| Aliphatic C-H | Stretching | 2960-2850 |

| Aromatic C=C | Stretching | ~1600, ~1580, ~1500, ~1450 |

| Alkene C=C | Stretching | ~1650 (non-conjugated), ~1625 (conjugated) |

| Aromatic C-H | Out-of-plane Bending | 900-675 (dependent on substitution) |

| Alkene C-H | Out-of-plane Bending | 1000-800 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For alkyl-substituted benzenes, the molecular ion peak is typically prominent due to the stability of the aromatic ring. jove.comjove.com

The fragmentation of this compound would be dominated by cleavage of the side chain. A significant fragmentation pathway for alkylbenzenes is benzylic cleavage, which would lead to the formation of a highly stable tropylium ion at m/z 91. jove.comwhitman.eduwhitman.edu Other fragment ions would arise from further cleavages along the nonadiene (B8540087) chain. The presence of double bonds in the side chain can influence the fragmentation pattern, potentially leading to rearrangements and characteristic losses.

Table 3: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 200 | [C₁₅H₂₀]⁺ | Molecular Ion (M⁺) |

| 129 | [M - C₅H₁₁]⁺ | Loss of the pentyl group via cleavage |

| 105 | [C₈H₉]⁺ | Benzylic cleavage with rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion; characteristic for alkylbenzenes whitman.eduwhitman.edu |

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 200 | [C₁₅H₂₀]⁺ | Molecular Ion (M⁺) |

| 129 | [M - C₅H₁₁]⁺ | Loss of the pentyl group via cleavage |

| 105 | [C₈H₉]⁺ | Benzylic cleavage with rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion; characteristic for alkylbenzenes |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, as each formula has a unique exact mass. For this compound, with a molecular formula of C₁₅H₂₀, HRMS would confirm this composition by matching the experimentally measured exact mass to the calculated theoretical value.

Table 4: Exact Mass Data for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₁₅H₂₀ | 200.15650 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov It is an ideal method for the analysis of complex mixtures of volatile and semi-volatile compounds. In the context of this compound, GC-MS would be employed to separate it from other components in a sample, such as isomers, byproducts of a chemical reaction, or other constituents of a natural extract. As the compound elutes from the GC column, it enters the mass spectrometer, where its mass spectrum is recorded. This allows for both the identification of the compound based on its fragmentation pattern and its quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly sensitive to the presence of conjugated π-electron systems, which act as chromophores. libretexts.orgpressbooks.pub In this compound, the chromophore consists of the benzene ring in conjugation with the C1'=C2' double bond of the side chain.

The UV spectrum of benzene exhibits characteristic absorption bands, including a strong primary band (E2 band) around 204 nm and a weaker secondary band (B band) with fine structure around 256 nm. spcmc.ac.in Substitution on the benzene ring, especially with a conjugated system like a vinyl group, leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands. libretexts.orgshimadzu.com.sg The extended conjugation in this compound would be expected to shift the primary and secondary absorption bands to longer wavelengths compared to benzene itself.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Band | Predicted λₘₐₓ (nm) | Type of Transition |

|---|---|---|

| E2 Band | ~210-220 | π → π* |

| Band | Predicted λₘₐₓ (nm) | Type of Transition |

|---|---|---|

| E2 Band | ~210-220 | π → π |

| B Band | ~260-270 | π → π |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an essential technique for determining the exact structure of crystalline solids at an atomic level. The methodology is predicated on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then mathematically analyzed to generate a three-dimensional electron density map. From this map, the positions of individual atoms can be precisely determined, revealing the molecule's stereochemistry, conformational preferences, and packing arrangement in the solid state.

The first and often most challenging step in an X-ray crystallographic analysis is the growth of high-quality single crystals. For dienylbenzene compounds, this is typically achieved by slow evaporation of a saturated solution in a suitable organic solvent. The quality of the crystal is paramount, as it directly impacts the resolution and accuracy of the final structural model.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The scattered X-rays are detected, and their intensities and positions are recorded. This data is then processed to determine the unit cell parameters—the dimensions of the basic repeating unit of the crystal—and the space group, which describes the symmetry of the crystal lattice.

Case Study: trans-Stilbene

A well-studied example of a dienylbenzene compound is trans-stilbene. Its crystal structure has been determined with high precision, providing valuable insights into the solid-state conformation of such molecules.

The crystallographic analysis of trans-stilbene reveals a monoclinic crystal system with the space group P21/a. iucr.org The unit cell parameters, measured at -160°C, are a = 12.287 Å, b = 5.660 Å, and c = 15.478 Å, with a β angle of 112.03°. iucr.orgresearchgate.net The structure consists of two independent molecules situated at inversion centers within the unit cell. iucr.org The molecule itself is nearly planar, which allows for maximum conjugation between the phenyl rings and the central double bond.

Interactive Data Table: Crystallographic Data for trans-Stilbene

| Parameter | Value | Reference |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P21/a | iucr.org |

| a (Å) | 12.287 | iucr.orgresearchgate.net |

| b (Å) | 5.660 | iucr.orgresearchgate.net |

| c (Å) | 15.478 | iucr.orgresearchgate.net |

| β (°) | 112.03 | iucr.orgresearchgate.net |

Note: Data collected at -160°C.

Case Study: trans,trans-1,4-Diphenyl-1,3-butadiene

Another relevant analogue is trans,trans-1,4-diphenyl-1,3-butadiene, which extends the conjugated system. Its crystallographic analysis provides further understanding of how the solid-state packing influences the molecular structure of these compounds. While detailed bond lengths and angles are determined through full structural refinement, the fundamental crystallographic parameters provide a basis for understanding the molecular arrangement.

Crystallographic studies of trans,trans-1,4-diphenyl-1,3-butadiene have also been reported, allowing for a comparative analysis with trans-stilbene. The determination of its crystal structure confirms the trans configuration of the double bonds and provides information on the planarity of the entire conjugated system.

Interactive Data Table: Selected Bond Lengths and Angles for a Dienylbenzene Analogue

| Bond/Angle | Typical Length (Å) / Angle (°) |

| C=C (diene) | ~1.34 Å |

| C-C (single, in diene) | ~1.47 Å |

| C-C (phenyl) | ~1.39 Å |

| C-Ph | ~1.48 Å |

| C=C-C (angle) | ~124° |

| C-C-Ph (angle) | ~121° |

Note: These are generalized values for conjugated systems and may vary slightly in specific crystal structures.

The research findings from these and other dienylbenzene compounds demonstrate the power of X-ray crystallography to:

Unambiguously determine the stereochemistry of the double bonds (E/Z or cis/trans).

Quantify the planarity of the molecule. Deviations from planarity, often caused by steric hindrance between substituents, can be precisely measured.

Elucidate intermolecular interactions , such as pi-stacking and C-H···π interactions, which govern the crystal packing and influence the material's bulk properties.

Provide precise bond lengths and angles , which can be compared with theoretical calculations and data from other spectroscopic methods to understand the electronic structure of the molecule.

Computational and Theoretical Investigations of Nona 1,4 Dien 2 Yl Benzene Derivatives

Quantum Chemical Calculations for Electronic Structure

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations for (Nona-1,4-dien-2-yl)benzene derivatives would typically be employed to optimize the ground state geometry and to determine various electronic properties. A common approach involves utilizing a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p) to accurately model the electronic landscape. researchgate.net

These studies would yield important data such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For a hypothetical series of this compound derivatives with electron-donating and electron-withdrawing substituents on the phenyl ring, one would expect to see a modulation of this gap.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Substituted this compound Derivatives

| Derivative (Substituent at para-position) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Unsubstituted | -5.87 | -0.98 | 4.89 |

| -NO₂ | -6.25 | -1.54 | 4.71 |

| -CN | -6.18 | -1.45 | 4.73 |

| -OCH₃ | -5.62 | -0.85 | 4.77 |

| -N(CH₃)₂ | -5.41 | -0.79 | 4.62 |

Note: The data in this table is illustrative and based on general trends observed for substituted aromatic compounds.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory that can be used to refine the results obtained from DFT. While computationally more demanding, MP2 calculations are valuable for systems where electron correlation effects are significant. For this compound derivatives, MP2 calculations could be used to obtain more accurate molecular energies and to investigate intermolecular interactions. ijnc.ir

For instance, an MP2/6-311G(d,p) level of theory could be applied to better understand the structural stability of these molecules. ijnc.ir The results would provide a detailed picture of bond lengths and angles, offering insights into how substituents on the phenyl ring influence the geometry of the diene chain.

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to classical Lewis structures. wisc.edu This method allows for the quantification of charge distribution and the investigation of hyperconjugative interactions that contribute to molecular stability.

In the case of this compound derivatives, NBO analysis would reveal the partial charges on each atom, providing a clear picture of the electron-donating or -withdrawing effects of the substituents. researchgate.net It would also quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). These interactions, particularly those involving the π-systems of the phenyl ring and the diene, are crucial for understanding the molecule's electronic behavior. wikipedia.orgresearchgate.net

Table 2: Hypothetical NBO Charges on Selected Atoms of para-Substituted this compound

| Atom | Unsubstituted | -NO₂ Derivative | -OCH₃ Derivative |

| C1 (ipso-carbon) | -0.15 | -0.12 | -0.18 |

| C4 (para-carbon) | -0.21 | 0.05 | -0.25 |

| C2' (of diene) | -0.08 | -0.06 | -0.10 |

| N (of NO₂) | 0.55 | ||

| O (of OCH₃) | -0.52 |

Note: The data in this table is hypothetical and intended to illustrate expected trends in atomic charges based on substituent effects.

Conformational Analysis and Energy Minimization Studies

The nona-1,4-dien-2-yl side chain of this compound possesses significant conformational flexibility due to the presence of multiple single bonds. Conformational analysis is therefore essential to identify the most stable three-dimensional structures (conformers) and to understand the potential energy surface of the molecule.

Computational methods can be used to perform a systematic search of the conformational space. This typically involves rotating the molecule around its flexible dihedral angles and calculating the energy of each resulting conformer. The geometries of the located low-energy conformers would then be fully optimized, and their relative energies determined. Such studies on analogous flexible molecules have shown that even subtle changes in substitution can lead to significant shifts in the predominant conformation. mdpi.com

For this compound, key dihedral angles would include those around the C-C single bonds of the nonadiene (B8540087) chain and the bond connecting the phenyl ring to the chain. The results would likely show several low-energy conformers, with the global minimum being the most populated at a given temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally.

Transition State Characterization and Activation Energy Determination

For a potential reaction involving this compound, such as an electrophilic addition to one of the double bonds or a pericyclic reaction, computational methods can be used to map out the entire reaction pathway. researchgate.net This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The geometry of the transition state is optimized, and frequency calculations are performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. researchgate.net

Once the transition state is characterized, the activation energy for the reaction can be calculated as the difference in energy between the transition state and the reactants. This provides a quantitative measure of the reaction's feasibility. For example, in a hypothetical cyclization reaction of a this compound derivative, DFT calculations could be used to determine the activation barriers for different pathways, thus predicting the most likely reaction mechanism. researchgate.net

Table 3: Hypothetical Activation Energies for a Cyclization Reaction of Substituted this compound

| Derivative (Substituent at para-position) | Activation Energy (kcal/mol) |

| Unsubstituted | 25.4 |

| -NO₂ | 28.1 |

| -OCH₃ | 23.9 |

Note: This data is illustrative, reflecting the general principle that electron-donating groups can stabilize cationic character in a transition state, thereby lowering the activation energy, while electron-withdrawing groups can have the opposite effect.

Reaction Coordinate Analysis

Reaction coordinate analysis is a fundamental computational technique used to map the energy landscape of a chemical reaction. For derivatives of this compound, this analysis would typically involve identifying the minimum energy path from reactants to products through a transition state.

Methodology:

Potential Energy Surface (PES) Scanning: The process begins with scanning the potential energy surface by systematically changing the bond lengths and angles of the atoms involved in the reaction. This helps in locating stationary points, including reactants, products, intermediates, and transition states.

Transition State Optimization: Once a saddle point (potential transition state) is located on the PES, its geometry is optimized using algorithms like the Berny algorithm. Frequency calculations are then performed to confirm that the optimized structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, IRC calculations are performed to trace the reaction path downhill from the transition state to the reactants and products. This confirms that the identified transition state connects the desired reactants and products.

Hypothetical Application to this compound: For a reaction involving the diene moiety of this compound, such as an electrophilic addition, reaction coordinate analysis would be used to model the stepwise or concerted nature of the mechanism. The calculations would provide the activation energies for different possible pathways, helping to determine the most favorable reaction mechanism.

Prediction of Regio- and Stereoselectivity

Many reactions involving molecules with multiple reactive sites, such as this compound, can lead to different regio- and stereoisomers. Computational models are invaluable for predicting the likely outcomes of such reactions.

Regioselectivity: The regioselectivity in reactions like hydrohalogenation or epoxidation of the nona-1,4-diene (B14601574) chain can be predicted by analyzing the properties of the potential transition states.

Activation Energy Comparison: By calculating the activation energies for the formation of all possible regioisomers, the most likely product can be identified as the one formed via the lowest energy transition state.

Frontier Molecular Orbital (FMO) Theory: FMO theory can provide a qualitative prediction of regioselectivity. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (or vice versa) governs the reaction. The regioselectivity is often determined by the atoms with the largest orbital coefficients in the interacting frontier orbitals.

Stereoselectivity: The stereochemical outcome of a reaction, such as the formation of enantiomers or diastereomers, can also be predicted computationally.

Diastereoselectivity: For reactions that can produce diastereomers, the relative energies of the diastereomeric transition states are calculated. The product ratio is expected to correlate with the Boltzmann distribution of these transition state energies.

Enantioselectivity: In asymmetric catalysis, computational modeling can help in understanding the origin of enantioselectivity by analyzing the interactions between the substrate, the catalyst, and the reagent in the transition state structures.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models can accurately predict various spectroscopic properties, which is crucial for the characterization of new compounds.

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts.

Methodology:

Geometry Optimization: The first step is to obtain an accurate equilibrium geometry of the molecule, typically using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

Magnetic Shielding Tensor Calculation: The magnetic shielding tensors are then calculated for the optimized geometry using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Calculation: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Hypothetical NMR Data for this compound: A table of predicted ¹H and ¹³C NMR chemical shifts would be generated, aiding in the assignment of experimental spectra.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1' | 115.2 | 5.05 (dd), 5.25 (dd) |

| C2' | 142.8 | 6.01 (m) |

| C3' | 34.5 | 2.85 (t) |

| C4' | 128.9 | 5.42 (m) |

| C5' | 130.1 | 5.40 (m) |

| C1 | 140.5 | - |

| C2/C6 | 128.6 | 7.30 (d) |

| C3/C5 | 128.5 | 7.35 (t) |

| C4 | 127.2 | 7.25 (t) |

Note: These values are hypothetical and serve as an example of what computational results would look like.

Prediction of IR Vibrational Frequencies

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities.

Methodology:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This yields the harmonic vibrational frequencies.

Scaling Factors: The calculated frequencies are systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are often scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

Hypothetical IR Data for this compound:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Intensity |

| C-H stretch (aromatic) | 3050-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Strong |

| C=C stretch (alkene) | 1640-1660 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-H bend (alkene) | 910-990 | Strong |

Note: This table represents typical ranges and expected outcomes from such a calculation.

Simulation of UV-Vis Absorption Spectra

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis spectra.

Methodology:

Excited State Calculation: TD-DFT calculations are performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.

Spectral Simulation: The calculated excitation energies (which correspond to the wavelength of maximum absorption, λ_max) and oscillator strengths (which relate to the intensity of the absorption) are used to simulate the UV-Vis spectrum.

Hypothetical UV-Vis Data for this compound: The presence of the benzene (B151609) ring and the diene system would lead to characteristic π → π* transitions.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 265 | 0.15 |

| HOMO-1 → LUMO | 210 | 0.85 |

Note: These are illustrative values for the expected electronic transitions.

Advanced Synthetic Applications of Dienylbenzene Scaffolds in Target Molecule Synthesis

Dienylbenzenes as Precursors for Polycyclic Aromatic Compounds

The planar and electron-rich nature of polycyclic aromatic hydrocarbons (PAHs) has rendered them significant targets in materials science and medicinal chemistry. Dienylbenzene derivatives, such as (Nona-1,4-dien-2-yl)benzene, represent promising precursors for the synthesis of these complex systems through various synthetic strategies, most notably through pericyclic reactions like electrocyclization and Diels-Alder reactions.

A prominent method for forging new aromatic rings is through an electrocyclization reaction, a process that involves the formation of a cyclic compound from a conjugated polyene system. In the case of a dienylbenzene, the diene moiety can be induced to undergo a 6π-electrocyclization, often promoted by thermal or photochemical conditions, to form a new six-membered ring. Subsequent aromatization, typically through an oxidative dehydrogenation step, would then lead to the formation of a polycyclic aromatic system. For instance, a suitably substituted this compound could theoretically be cyclized to form a substituted tetralin-type intermediate, which upon oxidation would yield a naphthalene (B1677914) derivative. The efficiency and regioselectivity of such a reaction would be highly dependent on the substitution pattern of both the benzene (B151609) ring and the diene chain, as well as the specific reaction conditions employed.

Another powerful strategy for constructing polycyclic systems from dienylbenzenes is the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org The dienyl portion of this compound can act as the diene component in this reaction. By reacting it with a suitable dienophile, a new six-membered ring can be appended to the existing benzene ring, thereby constructing a more complex polycyclic framework. The nature of the dienophile, particularly the presence of electron-withdrawing groups, can significantly influence the rate and selectivity of the Diels-Alder reaction. organic-chemistry.orgyoutube.com For example, reaction with maleic anhydride (B1165640) would be expected to proceed readily, yielding a bicyclic adduct that could be further elaborated into a more complex polycyclic aromatic compound.

The table below illustrates hypothetical outcomes for the synthesis of polycyclic aromatic compounds from a generic dienylbenzene precursor, highlighting the versatility of these synthetic strategies.

| Dienylbenzene Precursor | Reaction Type | Reagent/Conditions | Hypothetical Polycyclic Product | Potential Yield (%) |

| This compound | Electrocyclization | Heat or UV light, then DDQ | Substituted Naphthalene | 65-75 |

| This compound | Diels-Alder | Maleic Anhydride, Toluene, Reflux | Substituted Tetrahydronaphthalene anhydride | 80-90 |

| This compound | Diels-Alder | Dimethyl acetylenedicarboxylate, Xylene, Reflux | Substituted Dihydronaphthalene diester | 70-85 |

Note: The data in this table is illustrative and based on typical yields for these types of reactions, as specific experimental data for "this compound" is not available.

Dienylbenzenes as Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Dienylbenzene scaffolds, while not inherently chiral, can be transformed into valuable chiral building blocks through the strategic incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

In the context of this compound, a chiral auxiliary could be appended to the molecule, for instance, by forming an amide or ester linkage with a functional group on the benzene ring or the diene chain. This chiral auxiliary would then create a diastereotopic environment around the diene, influencing the facial selectivity of reactions such as the Diels-Alder reaction. researchgate.net

For example, if a chiral oxazolidinone, a well-established class of chiral auxiliaries, were attached to the benzene ring of a functionalized dienylbenzene, it would sterically hinder one face of the diene. rsc.org When this chiral dienylbenzene derivative is then subjected to a Diels-Alder reaction, the incoming dienophile would preferentially approach from the less hindered face, leading to the formation of a single diastereomer of the cycloadduct in high excess. Subsequent removal of the chiral auxiliary would then furnish an enantiomerically enriched polycyclic product. wikipedia.org

The choice of chiral auxiliary is crucial and can be tailored to achieve the desired stereochemical outcome. scielo.org.mx Common classes of chiral auxiliaries include Evans' oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine amides. wikipedia.org The effectiveness of a chiral auxiliary is typically measured by the diastereomeric excess (d.e.) of the product, which reflects the degree of stereocontrol exerted by the auxiliary.

The following table provides a hypothetical overview of the use of a dienylbenzene scaffold in an asymmetric Diels-Alder reaction, demonstrating the potential for high levels of stereocontrol.

| Chiral Dienylbenzene Derivative | Dienophile | Lewis Acid Catalyst | Major Diastereomer | Diastereomeric Excess (d.e.) (%) |

| This compound with Evans' Auxiliary | N-Phenylmaleimide | TiCl4 | Endo Adduct | >95 |

| This compound with Camphor Auxiliary | Acrylonitrile | Et2AlCl | Endo Adduct | >90 |

| This compound with Pseudoephedrine Auxiliary | Methyl acrylate | ZnCl2 | Exo Adduct | >92 |

Note: The data presented in this table is hypothetical and serves to illustrate the expected outcomes based on established principles of asymmetric synthesis, as specific experimental data for "this compound" is not available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.